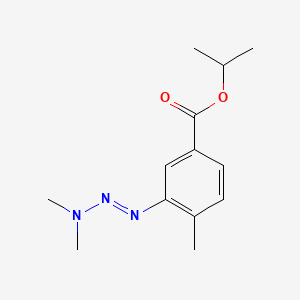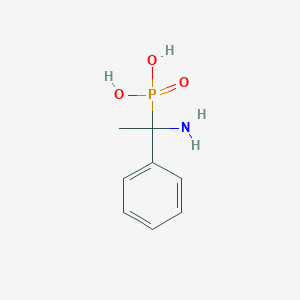
Phosphonic acid, (1-amino-1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-amino-1-phenylethyl)-, is a phosphorus-containing compound characterized by the presence of a phosphonic acid group attached to an amino-phenylethyl moiety. This compound is part of a broader class of phosphorus-containing amino acids, which have gained significant attention due to their diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of phosphonic acid, (1-amino-1-phenylethyl)-, can be achieved through several methods. One common approach involves the Kabachnik–Fields reaction, where phosphorous acid is alkylated to form aminophosphonates . Another method is the Pudovik reaction, which also utilizes phosphorous acid esters . Industrial production often involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis .
Analyse Chemischer Reaktionen
Phosphonic acid, (1-amino-1-phenylethyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert phosphonic acids to phosphinic acids.
Substitution: The compound can participate in substitution reactions, where the phosphonic acid group is replaced by other functional groups. Common reagents used in these reactions include bromotrimethylsilane for dealkylation and various oxidizing agents for oxidation reactions
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-amino-1-phenylethyl)-, has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic acid, (1-amino-1-phenylethyl)-, involves its interaction with molecular targets such as enzymes. It can inhibit enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can affect various biochemical pathways, leading to changes in physiological activities .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (1-amino-1-phenylethyl)-, can be compared with other similar compounds, such as:
(2-aminoethyl)phosphonic acid: This compound has a similar structure but with an ethyl group instead of a phenylethyl group.
(3-aminopropyl)phosphonic acid: This compound features a propyl group instead of a phenylethyl group.
(1-aminoethyl)phosphonic acid: This compound has an ethyl group attached to the amino group. The uniqueness of phosphonic acid, (1-amino-1-phenylethyl)-, lies in its phenylethyl group, which imparts distinct chemical and biological properties compared to its analogues.
Eigenschaften
CAS-Nummer |
79014-69-0 |
|---|---|
Molekularformel |
C8H12NO3P |
Molekulargewicht |
201.16 g/mol |
IUPAC-Name |
(1-amino-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H12NO3P/c1-8(9,13(10,11)12)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
FWXVKXCQHFDWHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)



![2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol](/img/structure/B14433958.png)
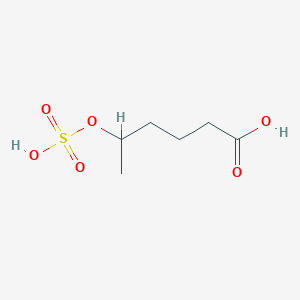
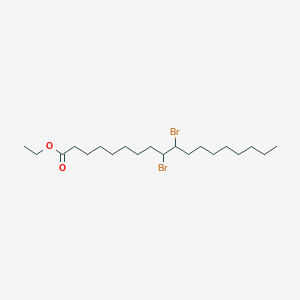
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[2-[4-[4-[[4-amino-6-(3-aminopropylamino)-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14433984.png)

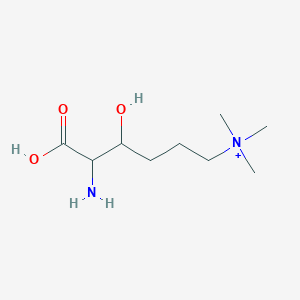

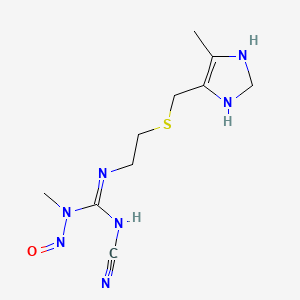
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
